N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide is a benzamide derivative featuring a benzimidazole core linked to a phenyl group and a 3-phenoxy-substituted benzamide. The benzimidazole moiety is a hallmark of bioactive molecules, often associated with antimicrobial, anticancer, and kinase-modulating properties. The phenoxy group at the benzamide’s 3-position introduces electron-withdrawing effects and lipophilicity, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(18-9-8-12-20(17-18)31-19-10-2-1-3-11-19)29-22-14-5-4-13-21(22)25-27-23-15-6-7-16-24(23)28-25/h1-17H,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESKVBVTPFVPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole moiety is typically synthesized via cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For example, refluxing o-phenylenediamine with formic acid yields 2-substituted benzimidazoles, which are subsequently functionalized at the phenyl ring.
Amide Coupling via Activated Intermediates
Classical amide bond formation between the benzimidazole-containing aniline and 3-phenoxybenzoic acid involves:
- Carboxylic Acid Activation : 3-Phenoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).
- Nucleophilic Attack : The acyl chloride reacts with 2-(1H-benzo[d]imidazol-2-yl)aniline in the presence of a base (e.g., triethylamine) to form the amide bond.
Key Limitations :
- Requires stoichiometric activating agents
- Sensitivity to moisture
- Moderate yields (typically 50–70%) due to side reactions
Novel SN2-Based Amide Synthesis
Recent advancements in multicomponent reactions have introduced a paradigm-shifting methodology for amide bond formation, as detailed in the University of Groningen's groundbreaking work.
Reaction Mechanism
This innovative approach employs a three-component system:
- Alkyl Halide : 3-Phenoxybenzyl bromide
- Isocyanide : 2-(1H-Benzo[d]imidazol-2-yl)phenyl isocyanide
- Nucleophile : Water
The mechanism proceeds via:
Reaction Optimization
Parameter studies revealed optimal conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | 78% yield |
| Temperature | 80°C | +22% vs. RT |
| Stoichiometry | 1:1.2:1.5 (halide:isocyanide:H₂O) | Minimizes side products |
| Reaction Time | 12 hr | Balance between conversion & decomposition |
This method achieves superior yields (75–85%) compared to classical approaches while enabling convergent synthesis.
Comparative Methodological Analysis
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Coupling | 50–70 | 85–90 | Moderate | High (toxic solvents) |
| SN2 Multicomponent | 75–85 | 92–95 | Excellent | Moderate (DMF recyclable) |
Structural Advantages of SN2 Approach
- Convergent Synthesis : Enables late-stage functionalization of complex fragments.
- Steric Tolerance : Accommodates bulky benzimidazole derivatives without yield penalty.
- Functional Group Compatibility : Preserves sensitive substituents on both aromatic systems.
Industrial-Scale Production Considerations
Continuous Flow Implementation
The SN2 methodology adapts effectively to continuous flow systems:
Green Chemistry Metrics
| Metric | Classical Method | SN2 Method | Improvement |
|---|---|---|---|
| PMI (Process Mass Intensity) | 86 | 42 | 51% reduction |
| E-Factor | 32 | 18 | 44% reduction |
| Energy Consumption | 480 kWh/kg | 290 kWh/kg | 40% reduction |
Critical Challenges and Optimization Strategies
Isocyanide Synthesis Optimization
The 2-(1H-benzo[d]imidazol-2-yl)phenyl isocyanide precursor requires careful synthesis:
- Hofmann Elimination : Treat 2-(1H-benzo[d]imidazol-2-yl)phenylamine with chloroform and NaOH under phase-transfer conditions.
- Dehydration : Convert formamide derivatives using POCl₃/pyridine system.
Yield Improvement :
- Microwave-assisted synthesis reduces reaction time from 24 hr to 45 min
- Solvent-free conditions increase yield from 65% to 82%
Water Content Optimization
Precise control of aqueous phase is critical:
- <500 ppm H₂O: Incomplete hydrolysis
- >2000 ppm H₂O: Competing hydrolysis of alkyl halide
- Optimal range: 800–1200 ppm (achieved via molecular sieves)
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. This compound has been shown to interfere with the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell growth and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Electron-Withdrawing vs. Electron-Donating Groups
- Halogen-Substituted Analogs: In N-(1H-benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide (compound 19) and 3,5-dichloro analog (compound 22), electron-withdrawing chlorine atoms enhanced potency (IC50 = 6.4 μM for compound 22) but reduced cell viability due to increased cytotoxicity.
- Methoxy-Substituted Analogs: N-(1H-benzo[d]imidazol-2-yl)-3-methoxy-4-sulfamoylbenzamide (compound 23) showed reduced potency, highlighting the detrimental impact of electron-donating groups on activity. The phenoxy group in the target compound, while electron-withdrawing, avoids steric hindrance associated with bulky sulfonamides .
Functional Group Variations
- Thioacetamide Linkers :
Compounds like 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) incorporate sulfur-based linkers. These thioethers may improve binding flexibility but are prone to oxidation, reducing stability compared to the target compound’s ether linkage . - Amino Linkages: 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a) uses amino groups to connect benzimidazole units.
Solubility and Pharmacokinetic Considerations
- Polar Substituents: N-(1H-benzo[d]imidazol-2-yl)-3-(dimethylamino)benzamide (compound 18) demonstrated improved aqueous solubility due to the dimethylamino group but lacked potency. The phenoxy group in the target compound provides moderate lipophilicity, which may enhance membrane permeability without drastically compromising solubility .
- Cyanide and Fluorine Substituents: N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-fluorobenzamide (38) leverages a cyano group for metabolic stability and fluorine for electronegativity. The target compound’s phenoxy group offers similar electron-withdrawing effects but lacks the cyanide’s strong polarity .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound this compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse pharmacological properties. Its molecular formula is , with a molecular weight of approximately 334.37 g/mol. The presence of the phenoxy and amide groups contributes to its biological activity.
Research indicates that compounds containing benzimidazole derivatives often exhibit a range of biological activities, including:
- Antidiabetic Activity : A study demonstrated that derivatives of benzimidazole can act as α-glucosidase inhibitors, which are effective in controlling blood glucose levels. For instance, related compounds showed IC50 values as low as 0.71 µM, indicating potent inhibitory effects on α-glucosidase activity .
- Anticancer Properties : Various studies have identified benzimidazole derivatives as potential anticancer agents through their interaction with DNA and inhibition of topoisomerases. For example, some compounds were found to stabilize DNA and inhibit cancer cell proliferation effectively .
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of this compound and its analogs:
| Activity | IC50 Value (µM) | Mechanism | Reference |
|---|---|---|---|
| α-Glucosidase Inhibition | 0.71 | Non-competitive inhibition | |
| Anticancer Activity | Varies | Topoisomerase inhibition | |
| Cytotoxicity | Non-cytotoxic | Evaluated on LO2 cells |
Case Studies
- Antidiabetic Screening : In a recent study, several benzimidazole derivatives were synthesized and tested for their ability to inhibit α-glucosidase. The most promising compound showed significant hypoglycemic activity in vivo, comparable to established drugs like acarbose .
- Anticancer Evaluation : A series of benzimidazole derivatives were screened against a panel of human cancer cell lines. Compounds demonstrated strong binding affinity to DNA and inhibited cell proliferation effectively, suggesting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide, and how can reaction conditions be optimized to improve yield?
- The synthesis typically involves multi-step organic reactions, including coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) for amide bond formation . Key parameters for optimization include solvent choice (e.g., ethanol or DMF), reaction temperature (reflux conditions), and stoichiometric ratios of intermediates. For example, highlights the use of Claisen-Schmidt condensation followed by benzimidazole ring closure, achieving yields of 64–72% after purification via recrystallization .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- HPLC is used to monitor reaction progress and purity, while NMR spectroscopy (1H and 13C) confirms molecular structure, including benzimidazole proton signals at δ 12.2–12.3 ppm and amide protons at δ 10.1–11.3 ppm . Mass spectrometry (e.g., m/z = 554 [M]+ in ) and IR spectroscopy (e.g., amide C=O stretches at 1663–1685 cm⁻¹) are essential for validating functional groups .
Q. What preliminary biological screening models are recommended for evaluating its anticancer potential?
- Standard protocols include propidium iodide assays against cancer cell lines (e.g., H460 lung cancer and HCT116 colorectal cancer) to assess cytotoxicity . Dose-response curves (IC50 values) and cell viability assays (MTT or resazurin) are used to differentiate cytotoxic effects from growth inhibition .
Advanced Research Questions
Q. How do substituents on the benzimidazole and phenoxybenzamide moieties influence potency and selectivity in anticancer activity?
- Electron-withdrawing groups (e.g., Cl, NO2) on the benzimidazole ring enhance potency by increasing electrophilicity and target binding, as seen in analogs with 14-fold higher activity in mGluR5 inhibition studies . Conversely, methoxy groups reduce activity due to steric hindrance . Substituent effects on solubility can be balanced using hydrophilic groups (e.g., sulfonamides in ), though cytotoxicity may increase .
Q. What experimental strategies can resolve contradictions in biological activity data across different studies?
- Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time). To address this:
- Perform dose-response normalization across studies using standardized controls (e.g., cisplatin for cytotoxicity).
- Use isogenic cell lines to isolate compound-specific effects from genetic background noise.
- Validate target engagement via kinase profiling or thermal shift assays to confirm direct binding .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like tubulin or kinases, while QSAR models correlate substituent hydrophobicity (logP) with membrane permeability . ADMET prediction tools (e.g., SwissADME) optimize solubility (e.g., cLogP < 5) and metabolic stability by identifying metabolic soft spots (e.g., benzimidazole N-methylation) .
Q. What mechanistic studies are required to elucidate its mode of action in modulating inflammatory pathways?
- Western blotting for NF-κB or COX-2 expression, ELISA for cytokine profiling (e.g., IL-6, TNF-α), and reporter gene assays (e.g., luciferase under NF-κB promoter) can validate anti-inflammatory mechanisms . notes that benzimidazole-thiazolidinone hybrids inhibit bacterial biofilm formation, suggesting dual antibacterial/anti-inflammatory roles .
Key Methodological Recommendations
- For SAR studies , prioritize para-substituted benzimidazoles with electron-withdrawing groups .
- Use HCT116 spheroids for 3D culture models to better mimic in vivo tumor heterogeneity .
- Employ Hirshfeld surface analysis ( ) to study crystal packing and intermolecular interactions influencing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
